molecular formula C12H20N2O3 B11870402 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone

Katalognummer: B11870402
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: ZJTXKLCARMTBDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is a complex organic compound featuring a spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, which can be achieved through a cyclization reaction under basic conditions. For instance, the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide yields the N-tosylated spiro compound. Subsequent deprotection steps, such as sonication with magnesium turnings in methanol, lead to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. challenges such as the removal of magnesium salts and the scalability of the process need to be addressed to achieve high yields and purity on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Azaspiro[3.3]heptan-6-yloxy)-1-morpholinoethanone is unique due to its combination of a spirocyclic core with a morpholinoethanone moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H20N2O3

Molekulargewicht

240.30 g/mol

IUPAC-Name

2-(2-azaspiro[3.3]heptan-6-yloxy)-1-morpholin-4-ylethanone

InChI

InChI=1S/C12H20N2O3/c15-11(14-1-3-16-4-2-14)7-17-10-5-12(6-10)8-13-9-12/h10,13H,1-9H2

InChI-Schlüssel

ZJTXKLCARMTBDZ-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)COC2CC3(C2)CNC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.